molecular formula C7H4ClN3O B15350897 2H-Benzotriazole-4-carbonyl chloride CAS No. 342617-11-2

2H-Benzotriazole-4-carbonyl chloride

Cat. No.: B15350897
CAS No.: 342617-11-2
M. Wt: 181.58 g/mol
InChI Key: FKTIXGCTNSWZRY-UHFFFAOYSA-N
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Description

2H-Benzotriazole-4-carbonyl chloride is a chemical compound belonging to the class of benzotriazoles, which are characterized by a fused benzene and triazole ring structure. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-Benzotriazole-4-carbonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 2H-benzotriazole with chloroform in the presence of a strong base, such as potassium hydroxide. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the high temperatures and pressures required for the synthesis process, ensuring efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 2H-Benzotriazole-4-carbonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of benzotriazole, such as benzotriazole-4-carboxylic acid, benzotriazole-4-carboxamide, and benzotriazole-4-carboxylate esters.

Scientific Research Applications

2H-Benzotriazole-4-carbonyl chloride has a wide range of applications in scientific research. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its derivatives have shown promising biological activities, including anticancer, antifungal, antibacterial, antiviral, and antioxidative properties.

Mechanism of Action

The mechanism by which 2H-Benzotriazole-4-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the particular application and the derivatives formed from the compound.

Comparison with Similar Compounds

2H-Benzotriazole-4-carbonyl chloride is similar to other benzotriazole derivatives, such as 1H-benzotriazole and benzotriazole-4-carboxylic acid. it has unique properties that distinguish it from these compounds. For example, this compound has a higher stability and reactivity compared to 1H-benzotriazole, making it more suitable for certain chemical reactions and applications.

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Properties

CAS No.

342617-11-2

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2H-benzotriazole-4-carbonyl chloride

InChI

InChI=1S/C7H4ClN3O/c8-7(12)4-2-1-3-5-6(4)10-11-9-5/h1-3H,(H,9,10,11)

InChI Key

FKTIXGCTNSWZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1)C(=O)Cl

Origin of Product

United States

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